molecular formula C28H25FN4O3S B2698527 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1043868-35-4

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide

Numéro de catalogue: B2698527
Numéro CAS: 1043868-35-4
Poids moléculaire: 516.59
Clé InChI: PQJLYDIOGBKBKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Table 1: Impact of Substituents on Imidazoquinazoline Bioactivity

Position Substituent Effect on Activity Key Reference
C4 4-Fluorophenyl Enhanced kinase binding affinity
N1 2-Methoxyphenylmethyl Improved solubility and selectivity
C5 Sulfanyl linker Facilitated P-gp-mediated efflux

The sulfanyl linker at C5 further differentiates this compound by enabling conjugation to efflux-enhancing fragments, a strategy pioneered in imidazoquinoline optimization. Such modifications exploit overexpression of efflux transporters (e.g., P-glycoprotein) in multidrug-resistant cancers, positioning these derivatives as dual-target agents capable of evading resistance mechanisms.

Research Significance and Current Scientific Interest

Recent studies highlight the dual functionality of fluorophenyl-substituted imidazoquinolines as kinase inhibitors and immunomodulators . The scaffold’s ability to inhibit tyrosine kinases stems from its planar aromatic system, which mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites. Parallel work has demonstrated Toll-like receptor (TLR) 7/8 agonism in analogues like imiquimod, which activates dendritic cells and enhances antitumor immunity.

Table 2: Key Research Findings in Imidazoquinazoline Applications

Application Mechanism Experimental Model Outcome Reference
Kinase inhibition Competitive ATP binding B16 melanoma cells Reduced proliferation (IC₅₀: 2 μM)
Immunomodulation TLR7/8 activation RAW-Blue macrophage assay NF-κB activation (EC₅₀: 50 nM)
Efflux exploitation P-gp substrate activity MDR melanoma cells Enhanced immunogenicity post-efflux

The compound’s 3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl core further enables fluorescence tagging, as demonstrated in studies tracking TLR7 trafficking in immune cells. This bifunctionality—combining therapeutic and diagnostic capabilities—underscores its potential in theranostic applications.

Interdisciplinary Relevance in Chemical Biology

The interdisciplinary appeal of imidazo[1,2‑c]quinazolines bridges synthetic chemistry, medicinal pharmacology, and systems biology. Synthetic innovations, such as one-pot Ullmann coupling and cyclodehydration sequences, enable rapid diversification of the scaffold. In chemical biology, fluorescent derivatives like N-(4-aminomethylbenzyl)-imidazoquinoline have been used to visualize TLR7 dynamics in immune synapses, revealing subset-specific partitioning in B cells and natural killer cells.

In cancer research, the scaffold’s dual role as a chemotherapeutic adjuvant and immunostimulant offers novel strategies to combat drug resistance. For instance, efflux-enhanced derivatives are preferentially expelled from multidrug-resistant cancer cells, where extracellular accumulation activates neighboring immune cells—a phenomenon termed “efflux-induced immunogenicity”. This paradigm shift highlights how chemical optimization can exploit pathological adaptations (e.g., P-gp overexpression) for therapeutic gain.

Propriétés

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-36-24-9-5-2-6-19(24)16-30-25(34)15-14-23-27(35)33-26(31-23)21-7-3-4-8-22(21)32-28(33)37-17-18-10-12-20(29)13-11-18/h2-13,23H,14-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJLYDIOGBKBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a synthetic derivative belonging to the imidazoquinazoline class, noted for its diverse biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities based on recent research findings.

  • Molecular Formula : C28H25FN4O3S
  • Molecular Weight : 516.59 g/mol
  • CAS Number : 1028770-79-7

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

Pathogen MIC (μg/mL) Comments
Staphylococcus aureus1.56Effective against MRSA
Escherichia coli>100Inactive against Gram-negative bacteria
Candida albicans7.80Moderate antifungal activity
Mycobacterium tuberculosis10Inhibits growth effectively

The compound demonstrated significant antibacterial activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) with a low MIC of 1.56 μg/mL. In contrast, it was ineffective against Gram-negative bacteria like Escherichia coli , emphasizing its selective action towards Gram-positive organisms .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibited moderate antifungal activity against Candida albicans , with an MIC of 7.80 μg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. The results indicated that it possesses significant antiproliferative effects:

Cell Line IC50 (μM) Effectiveness
A549 (lung cancer)8.5High cytotoxicity observed
HeLa (cervical cancer)12.0Moderate cytotoxicity
MCF-7 (breast cancer)15.0Lower cytotoxicity compared to A549

The compound's ability to inhibit cell growth was particularly pronounced in lung cancer cells (A549), where an IC50 value of 8.5 μM was recorded, indicating promising anticancer activity that warrants further investigation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, notably targeting α-glucosidase, which is relevant in the management of type 2 diabetes mellitus:

Compound Inhibition (%) Comparison to Control
3-(5-{...})75Superior to acarbose (control)

This significant inhibition rate suggests that the compound could be developed as a novel therapeutic agent for diabetes management due to its ability to modulate glucose metabolism .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets. The presence of the fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets, influencing various cellular pathways involved in microbial resistance and tumor growth suppression.

Case Studies and Research Findings

  • A study demonstrated that the compound inhibited biofilm formation in staphylococci without affecting planktonic cell viability, indicating a unique mechanism that could be exploited for therapeutic applications in persistent infections .
  • Another research effort reported on the synthesis and evaluation of related quinazoline derivatives, revealing structure-activity relationships that underscore the importance of specific functional groups in enhancing biological activity .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains. The following table summarizes its minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (μg/mL)Comments
Staphylococcus aureus1.56Effective against MRSA
Escherichia coli>100Inactive against Gram-negative bacteria
Candida albicans7.80Moderate antifungal activity
Mycobacterium tuberculosis10Inhibits growth effectively

This data indicates significant antibacterial activity against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA), while showing limited effectiveness against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cells and modulate inflammatory responses through inhibition of pro-inflammatory cytokines. The following observations were noted regarding its anticancer efficacy:

  • It exhibited selective cytotoxicity towards various cancer cell lines.
  • The compound's structure allows it to interact specifically with molecular targets involved in cancer progression.

In a study involving human cancer cell lines, derivatives of similar imidazoquinazolines showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . This suggests a promising potential for further development into anticancer therapies.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The imidazo[1,2-c]quinazolinone core (Target Compound, ) is associated with kinase inhibition, while thiazolo-triazole cores () are linked to antiproliferative activity.
  • Substituent Effects :
    • 4-Fluorophenyl (Target Compound) enhances lipophilicity and metabolic stability compared to 3,4-dimethoxyphenyl () or chlorophenyl () .
    • The 2-methoxybenzyl group on the propanamide chain may improve blood-brain barrier permeability relative to furylmethyl () or benzothiazolylphenyl () .

Bioactivity and Target Interactions

  • Clustering by Bioactivity: Hierarchical clustering () suggests compounds with sulfanyl and propanamide groups cluster together due to shared interactions with kinases (e.g., ROCK1) or histone deacetylases (HDACs) . The Target Compound’s fluorophenyl group may enhance selectivity for HDAC8, similar to aglaithioduline (70% similarity to SAHA, a known HDAC inhibitor) .
  • Anticancer Activity: ’s sulfamethoxazole derivatives (e.g., Compound 6a) showed 95.7% yield and moderate cytotoxicity against NCI-60 cell lines, suggesting the Target Compound’s imidazoquinazolinone core could exhibit superior potency .

Computational and Spectral Comparisons

  • Molecular Networking: MS/MS fragmentation patterns () would cluster the Target Compound with other imidazoquinazolinones due to shared parent ions (e.g., m/z 450–500 range) .
  • Docking Scores : Virtual screening () predicts strong binding to ROCK1 kinase (docking score: −12.3 kcal/mol), comparable to ’s compound (−11.8 kcal/mol) but superior to ’s thiazolo-triazole (−10.5 kcal/mol) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodology : Utilize coupling agents like HBTU with DMSO as a solvent and triethylamine as a base to facilitate amide bond formation, as demonstrated in sulfonamide derivative synthesis (yields up to 95.7% reported) . Monitor reaction progress via TLC and purify intermediates using column chromatography. Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to amine) to minimize side products.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C-NMR : Assign peaks for imidazo[1,2-c]quinazolinone protons (δ 7.5–8.5 ppm) and sulfanyl substituents (δ 3.5–4.5 ppm). Compare with calculated chemical shifts using software like ACD/Labs .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Q. How should researchers handle safety and toxicity during synthesis?

  • Methodology : Follow protocols for handling fluorinated and sulfanyl compounds:

  • Use fume hoods and PPE to avoid inhalation (refer to Safety Data Sheets for acute toxicity data) .
  • In case of skin contact, wash with soap/water and consult a physician .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Methodology :

  • Substituent Variation : Synthesize analogs by replacing the 4-fluorophenylmethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) .
  • Bioisosteric Replacement : Replace the imidazo[1,2-c]quinazolinone core with pyrazolo[4,3-d]pyrimidine to assess impact on target binding .
  • Data Analysis : Use IC50 values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What advanced techniques resolve contradictions in spectral or analytical data?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., m/z 500–600 range) to confirm molecular formula .
  • X-ray Crystallography : Determine tautomeric forms (e.g., keto-enol tautomerism in imidazo[1,2-c]quinazolinone) .
  • Dynamic NMR : Investigate rotational barriers in propanamide chains causing split signals .

Q. How can computational modeling guide mechanistic studies?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with kinase targets (e.g., EGFR) using software like GROMACS .
  • AI-Driven Optimization : Train models on synthetic yield data to recommend optimal reaction conditions (e.g., temperature, solvent) .

Q. What strategies improve pharmacokinetic properties like solubility or metabolic stability?

  • Methodology :

  • Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the propanamide nitrogen .
  • Microsomal Assays : Use liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) and stabilize via fluorination .

Q. How are in vivo models selected for efficacy studies?

  • Methodology :

  • Target-Driven Models : Use xenograft mice with tumors expressing high levels of the hypothesized target (e.g., PI3K/AKT pathway) .
  • Pharmacokinetic Profiling : Measure plasma half-life and brain penetration in Sprague-Dawley rats to assess bioavailability .
  • Toxicity Screening : Conduct histopathology on liver/kidney tissues after 28-day dosing .

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